molecular formula C4H9BrClN B2725505 trans-3-Bromocyclobutanamine;hydrochloride CAS No. 2230802-54-5

trans-3-Bromocyclobutanamine;hydrochloride

Cat. No.: B2725505
CAS No.: 2230802-54-5
M. Wt: 186.48
InChI Key: XAFMLYRZANCGNV-UHFFFAOYSA-N
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Description

The field of organic synthesis continually seeks novel and efficient ways to construct molecules with specific three-dimensional arrangements and functionalities. In this pursuit, cyclic compounds, particularly strained ring systems, offer unique opportunities for chemical transformations. trans-3-Bromocyclobutanamine hydrochloride has emerged as a compound of interest due to the synthetic possibilities presented by its cyclobutane (B1203170) core, amine, and bromine substituents.

A selection of key chemical properties for trans-3-Bromocyclobutanamine hydrochloride are detailed in the interactive table below.

Table 1: Physicochemical Properties of trans-3-Bromocyclobutanamine hydrochloride

Property Value
CAS Number 2306247-09-4 labsolu.ca
Molecular Formula C₄H₉BrClN
Molecular Weight 186.48 g/mol
IUPAC Name (1r,3r)-3-bromocyclobutan-1-amine hydrochloride fluorochem.co.uk
Canonical SMILES C1C(C(C1)N)Br.Cl
InChI Key XAFMLYRZANCGNV-AXMBXGHFSA-N fluorochem.co.uk
Purity Typically ≥97% labsolu.ca

| Storage Temperature | 2-8°C labsolu.ca |

Cyclobutane derivatives hold a significant position in modern organic chemistry. The inherent ring strain of the four-membered ring makes these compounds predisposed to undergo selective ring-opening reactions, providing access to a variety of linear and other cyclic structures. This reactivity has been harnessed in the synthesis of natural products and other complex organic molecules.

The introduction of a cyclobutane moiety into a molecule can also impart specific conformational constraints, which is a valuable tool in medicinal chemistry for optimizing the binding of a drug candidate to its biological target. Furthermore, the cyclobutane ring is considered a bioisostere for other chemical groups, meaning it can be used to replace other functionalities in a molecule to improve its pharmacological properties without significantly altering its biological activity.

Substituted cyclobutylamines are a particularly useful class of cyclobutane derivatives. The amine group provides a handle for a wide range of chemical modifications, including acylation, alkylation, and the formation of various nitrogen-containing heterocycles. This versatility makes them valuable intermediates in the synthesis of a diverse array of target molecules.

In medicinal chemistry, the cyclobutylamine (B51885) scaffold is found in a number of biologically active compounds. The rigid nature of the cyclobutane ring can help to pre-organize the substituents in a specific spatial orientation, which can lead to enhanced potency and selectivity for their biological targets.

While the broader history of cyclobutane synthesis dates back over a century, the specific development of trans-3-Bromocyclobutanamine hydrochloride is more recent and tied to the increasing demand for novel building blocks in drug discovery and organic synthesis. The synthesis of related compounds, such as trans-3-aminocyclobutanol, often involves multi-step sequences that may start from precursors like 3-oxocyclobutanecarboxylic acid and involve key transformations like the Mitsunobu reaction to establish the desired trans stereochemistry. google.com

The synthetic utility of trans-3-Bromocyclobutanamine hydrochloride lies in the differential reactivity of its two functional groups. The amine can be selectively protected or reacted, allowing for subsequent manipulation of the bromine atom, typically through nucleophilic substitution or cross-coupling reactions. Conversely, the bromine can be displaced to introduce new functionalities, with the amine group potentially directing or influencing the stereochemical outcome of these reactions.

Emerging research trajectories for this and related compounds are focused on their incorporation into novel pharmaceutical agents and the development of more efficient and stereoselective synthetic routes. The demand for sp³-rich scaffolds in drug discovery, which tend to have better physicochemical properties than their flat, aromatic counterparts, has spurred interest in building blocks like trans-3-Bromocyclobutanamine hydrochloride. Recent synthetic efforts in the broader field of cyclobutane chemistry have focused on developing new methods for the functionalization of the cyclobutane ring, including C-H activation and the use of borylated intermediates, which could be applicable to the synthesis and elaboration of this specific compound. rsc.org

Properties

IUPAC Name

3-bromocyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrN.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFMLYRZANCGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2231664-39-2, 2230802-54-5
Record name rac-(1s,3s)-3-bromocyclobutan-1-amine hydrochloride
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Record name 3-bromocyclobutan-1-amine hydrochloride
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Advanced Synthetic Methodologies for Trans 3 Bromocyclobutanamine;hydrochloride and Its Stereoisomers

Stereoselective and Enantioselective Synthetic Routes

The creation of specific stereoisomers of 3-Bromocyclobutanamine requires meticulous control over the chemical reactions. Enantioselective approaches aim to produce a single enantiomer, while stereoselective methods control the relative arrangement of atoms in space, such as the trans configuration of the bromo and amino groups.

Catalytic Asymmetric Approaches to Functionalized Cyclobutane (B1203170) Rings

Catalytic asymmetric synthesis is a powerful tool for constructing chiral cyclobutane rings. This approach utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Several metal-based catalytic systems have proven effective.

Rhodium catalysts, for instance, are used in the asymmetric arylation of cyclobutenes, providing an efficient route to chiral cyclobutanes. rsc.org A notable strategy involves a sequential rhodium-catalyzed bicyclobutanation followed by a copper-catalyzed homoconjugate addition, which constructs densely functionalized, enantiomerically enriched cyclobutanes in a single flask. nih.gov Another innovative method is the rhodium(II)-catalyzed C-H functionalization of existing cyclobutane structures. By selecting the appropriate chiral rhodium catalyst, it is possible to achieve regiodivergent functionalization, leading to either chiral 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes. nih.govresearchgate.net

Iridium-based photocatalysts have also been employed in visible light-mediated [2+2] photocycloadditions to generate cyclobutane rings with good stereocontrol. researchgate.net

These catalytic methods offer pathways to chiral cyclobutane intermediates that can then be further functionalized to yield the target molecule. The choice of catalyst and ligands is crucial for controlling the stereochemical outcome. nih.gov

Chiral Auxiliary and Chiral Ligand-Mediated Syntheses

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a molecule to direct the stereochemistry of subsequent reactions. mdpi.com After establishing the desired stereocenter, the auxiliary can be removed and often recycled. For instance, a chiral auxiliary can be attached to a precursor molecule before the formation of the cyclobutane ring or prior to the introduction of a key functional group, thereby controlling the facial selectivity of the reaction. scribd.com

The use of chiral ligands in transition metal catalysis is another cornerstone of asymmetric synthesis. These ligands coordinate to the metal center, creating a chiral environment that influences the stereochemical course of the reaction. For example, in rhodium-catalyzed additions to cyclobutenes, chiral diene ligands have demonstrated excellent control over the diastereoselectivity of the reaction, enabling the synthesis of specific stereoisomers. rsc.org The development of novel chiral ligands continues to expand the toolkit for synthesizing complex cyclobutane structures with high enantiomeric purity.

Diastereoselective Control in Functional Group Introduction

Achieving the specific trans configuration between the bromine and amine groups on the cyclobutane ring is a critical challenge. Diastereoselective control can be exerted at various stages of the synthesis.

One effective strategy involves the stereoselective reduction of a 3-substituted cyclobutanone. Research has shown that the hydride reduction of these ketones is highly selective for the formation of the cis-alcohol, often with greater than 90% selectivity. vub.ac.besemanticscholar.orgnih.govacs.orgvub.be This selectivity is influenced by factors such as the reducing agent, solvent, and temperature, with lower temperatures and less polar solvents generally favoring higher cis selectivity. vub.ac.beacs.org The resulting cis-cyclobutanol can then serve as a precursor where one of the functional groups (hydroxyl or the existing substituent) is replaced via a reaction that proceeds with inversion of stereochemistry (e.g., an Sₙ2 reaction), thereby establishing the desired trans relationship.

Another powerful method for creating 1,3-disubstituted cyclobutanes is the ring-opening of bicyclo[1.1.0]butanes (BCBs). These highly strained molecules can react with a variety of reagents in a controlled manner to produce cyclobutanes with defined stereochemistry. rsc.orgd-nb.infonih.govacs.orgnih.gov For example, a diastereoselective 1,3-nitrooxygenation of BCBs has been developed to prepare 1,1,3-trisubstituted cyclobutanes, which could be precursors to the target aminobromide. nih.gov

Furthermore, direct C-H functionalization using a directing group can provide stereocontrol. An existing functional group on the cyclobutane ring can direct a catalyst to functionalize a specific C-H bond, controlling the position and stereochemistry of the newly introduced group. acs.org

Multistep Convergent and Divergent Synthesis Strategies

The construction of a molecule like trans-3-Bromocyclobutanamine hydrochloride typically involves a multistep synthetic sequence. These sequences can be designed to be convergent, where different fragments of the molecule are synthesized separately and then joined, or divergent, where a common intermediate is used to create a variety of related products.

Cyclobutane Ring Construction Methodologies

Several core methodologies are employed to construct the strained four-membered cyclobutane ring. baranlab.orgnih.gov

[2+2] Cycloaddition: This is one of the most common methods, involving the reaction of two alkene-containing molecules to form a cyclobutane ring. nih.gov Photochemical [2+2] cycloadditions are particularly prevalent in the synthesis of natural products containing cyclobutane motifs. baranlab.orgscribd.comharvard.edu

Ring Expansion: Cyclopropane derivatives can undergo ring expansion to form cyclobutanes. For example, gold(I)-catalyzed ring expansion of alkynyl cyclopropanols is an effective method. scribd.comharvard.edu

Ring Contraction: In some cases, larger rings can be contracted to form cyclobutanes. A recently developed method involves the highly stereoselective synthesis of cyclobutanes from readily available pyrrolidines through a nitrogen extrusion process. acs.orgnih.gov

Functionalization of Bicyclo[1.1.0]butanes (BCBs): As mentioned, the strain-release functionalization of BCBs is an increasingly important strategy for accessing substituted cyclobutanes. d-nb.infonih.gov

The choice of method depends on the desired substitution pattern and the availability of starting materials.

Introduction and Functionalization of Bromine and Amine Moieties

Once a suitable cyclobutane core is synthesized, the bromine and amine functionalities must be introduced with the correct trans stereochemistry. The synthetic route often involves the manipulation of other functional groups.

A common precursor is a cyclobutanol (B46151) or cyclobutanone. For example, a cis-3-hydroxycyclobutane carboxylic acid could be a key intermediate. The hydroxyl group can be converted to a bromine atom with inversion of configuration using standard reagents like phosphorus tribromide or an Appel reaction. The carboxylic acid can be converted to an amine group through a Curtius, Hofmann, or Schmidt rearrangement, which typically proceeds with retention of configuration. acs.org The sequence of these transformations is critical to achieving the final trans stereoisomer.

Alternatively, an amine group can be introduced via reductive amination of a cyclobutanone. The stereochemical outcome of the subsequent reduction of the resulting imine would be crucial. Another approach is the direct C-H amination or halogenation of a cyclobutane precursor, although achieving the desired 1,3-trans selectivity can be challenging. rsc.org The development of radical cascade reactions on simple cyclobutanes is opening new avenues for introducing multiple functional groups simultaneously. rsc.org

Data Tables

Table 1: Comparison of Methodologies for Chiral Cyclobutane Synthesis

MethodologyKey FeaturesTypical StereocontrolReference
Rh-Catalyzed Bicyclobutanation / Homoconjugate AdditionThree-component, two-catalyst, single-flask process.High enantioselectivity and diastereoselectivity. nih.gov
Rh-Catalyzed C-H FunctionalizationRegiodivergent functionalization of existing cyclobutane rings.Catalyst-controlled access to cis-1,3-disubstituted products. nih.gov
Hydride Reduction of 3-Substituted CyclobutanonesReduction of ketone to alcohol.Highly selective for the cis-alcohol (>90%). vub.ac.beacs.org
Ring Opening of Bicyclo[1.1.0]butanesStrain-release strategy for 1,3-difunctionalization.Can provide high diastereoselectivity depending on the reaction. rsc.orgnih.gov
Ring Contraction of PyrrolidinesNitrogen extrusion from pyrrolidines to form cyclobutanes.Highly stereospecific with memory of chirality. acs.orgnih.gov

Optimization of Reaction Conditions for Scalability and Efficiency in Research Synthesis

The efficient synthesis of trans-3-Bromocyclobutanamine;hydrochloride for research applications hinges on the stereocontrolled formation of the cyclobutane ring and the subsequent introduction of the amine and bromide functionalities. A common strategy involves the transformation of a key intermediate, such as a protected cis-3-aminocyclobutanol, through stereoinvertive reactions.

One scalable approach begins with a cis-3-dibenzylaminocyclobutanol intermediate. google.com The critical step to invert the stereochemistry from cis to trans can be achieved via a Mitsunobu reaction. google.com This reaction, when optimized, allows for a high degree of stereochemical control. Key parameters for optimization include the choice of condensing agent, solvent, and temperature, which collectively influence reaction time, yield, and purity. Subsequent steps involve the hydrolysis of the resulting ester and deprotection of the amine to yield the trans-aminocyclobutanol precursor. google.com The final bromination step must be conducted under conditions that preserve the trans stereochemistry.

Reaction StepKey Reagents & ConditionsPurpose & Optimization FocusReported Yields (for analogous syntheses)
Stereoinversion (Mitsunobu)cis-3-(dibenzylamino)cyclobutanol, Carboxylic Acid, Condensing Agent (e.g., DIAD/PPh3)Invert stereocenter to achieve trans configuration. Optimization of temperature and reagent stoichiometry to maximize inversion and minimize side products.High
HydrolysisEster intermediate, Base (e.g., NaOH, KOH) in aqueous/alcoholic solventCleavage of the ester to reveal the hydroxyl group. Optimization of base concentration and temperature to ensure complete reaction without epimerization.High
Deprotection (Debenzylation)trans-3-(dibenzylamino)cyclobutanol, Catalyst (e.g., Pd(OH)2/C), H2 gas, Solvent (e.g., Methanol)Removal of benzyl (B1604629) protecting groups from the amine. Optimization of catalyst loading, hydrogen pressure (0.5-1.5 MPa), and temperature (30-45 °C) for efficiency and scalability. google.comQuantitative
Brominationtrans-3-Aminocyclobutanol, Brominating agent (e.g., PBr3, SOBr2)Substitution of the hydroxyl group with bromine. Conditions must be selected to favor SN2 reaction and maintain the trans stereochemistry.Variable, dependent on conditions

Protecting Group Chemistry for the Amine Functionality in Complex Syntheses

In multi-step syntheses involving trans-3-Bromocyclobutanamine, the nucleophilic nature of the primary amine often necessitates protection to prevent unwanted side reactions. organic-chemistry.org The choice of a suitable protecting group is critical and is dictated by its stability to subsequent reaction conditions and the ease of its selective removal. wikipedia.org Carbamates are among the most widely used protecting groups for amines due to their robust nature and versatile deprotection methods. masterorganicchemistry.com

Common amine protecting groups and their characteristics are summarized below:

tert-Butoxycarbonyl (Boc): This is one of the most common protecting groups in organic synthesis. It is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group is stable under a wide range of conditions, including basic hydrolysis and catalytic hydrogenation, but is readily cleaved under acidic conditions, often with trifluoroacetic acid (TFA). masterorganicchemistry.com

Benzyloxycarbonyl (Cbz or Z): Introduced by Max Bergmann and Leonidas Zervas, the Cbz group is installed using benzyl chloroformate. masterorganicchemistry.com A key advantage of the Cbz group is its stability to acidic and basic conditions, while it can be selectively removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), a method that does not affect many other functional groups. masterorganicchemistry.comfishersci.co.uk

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is particularly valuable in syntheses requiring orthogonal protection strategies. organic-chemistry.org It is stable to acidic conditions and hydrogenolysis but is cleaved under mild basic conditions, typically using a secondary amine like piperidine. masterorganicchemistry.com This allows for selective deprotection of an Fmoc-protected amine in the presence of Boc- or Cbz-protected groups.

The selection of a protecting group for trans-3-Bromocyclobutanamine depends on the planned synthetic route. For instance, if a subsequent step involves a strong base, a Boc or Cbz group would be appropriate. If a hydrogenation step is planned, the Cbz group would be cleaved, so a Boc or Fmoc group would be a better choice. This strategic use of "orthogonal" protecting groups is fundamental to the successful execution of complex molecular syntheses. organic-chemistry.org

Protecting GroupAbbreviationTypical Installation ReagentKey StabilityCommon Deprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Base, Hydrogenolysis, NucleophilesStrong Acid (e.g., TFA, HCl) fishersci.co.uk
BenzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl)Acid, BaseCatalytic Hydrogenolysis (H₂, Pd/C) fishersci.co.uk
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuAcid, HydrogenolysisBase (e.g., Piperidine)

Analytical Validation of Stereochemical Purity in Synthesized Batches for Research

Confirming the stereochemical integrity of synthesized this compound is crucial. A combination of analytical techniques is employed to validate both the relative (cis/trans) and, if applicable, the absolute (enantiomeric) stereochemistry of research batches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative stereochemistry of cyclobutane derivatives. researchgate.net

¹H NMR: The coupling constants (J-values) between protons on the cyclobutane ring can differentiate between cis and trans isomers. researchgate.net Generally, cis and trans vicinal coupling constants in cyclobutanes can be similar, but detailed analysis, often aided by 2D NMR techniques, can elucidate the stereochemical arrangement. researchgate.netias.ac.in

2D NMR (COSY, NOESY): Correlation Spectroscopy (COSY) helps assign proton signals and their coupling relationships. ias.ac.in Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly definitive, as it identifies protons that are close in space. For the trans isomer, a NOE would be expected between protons on the same face of the ring, while the lack of a NOE between the C1 and C3 protons would support the trans assignment. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound. chromatographyonline.com The process involves separating enantiomers by passing them through a column containing a chiral stationary phase (CSP). chromatographyonline.commdpi.com

Method Development: The separation of enantiomers is achieved by forming transient diastereomeric complexes between the analyte and the CSP. sigmaaldrich.com Method development often involves screening different CSPs (e.g., polysaccharide-based like cellulose (B213188) or amylose (B160209) derivatives) and mobile phases (normal, reversed, or polar organic modes). chromatographyonline.comyakhak.org

Derivatization: To enhance detection and interaction with the CSP, the amine functionality can be derivatized with a fluorogenic agent such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl). yakhak.org

Quantification: The enantiomeric excess (ee) is determined by integrating the peak areas of the two separated enantiomers in the chromatogram.

Chiral Resolution: If a synthesis results in a racemic mixture, chiral resolution can be employed to separate the enantiomers. This typically involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent), such as (+)-tartaric acid or (S)-mandelic acid. libretexts.orgwikipedia.org This reaction forms a mixture of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. libretexts.orgwikipedia.org After separation, the pure enantiomer of the amine can be recovered by removing the resolving agent.

Analytical TechniquePurposeKey Information Provided
¹H and ¹³C NMRStructural confirmation and diastereomeric purityConfirms chemical structure; analysis of coupling constants helps determine cis/trans isomerism. ias.ac.innih.gov
2D NMR (COSY, NOESY)Definitive assignment of relative stereochemistryCOSY confirms proton-proton couplings; NOESY identifies through-space proximities, distinguishing cis and trans isomers. ias.ac.inresearchgate.net
Chiral HPLCDetermination of enantiomeric purity / excess (ee)Separates enantiomers, allowing for quantification of each in the mixture. chromatographyonline.commdpi.com
Chiral Resolution via Diastereomeric SaltsPreparative separation of enantiomersSeparates a racemic mixture into its constituent enantiomers on a preparative scale. wikipedia.org

Elucidating Chemical Reactivity and Transformation Pathways of Trans 3 Bromocyclobutanamine;hydrochloride

Nucleophilic Substitution Reactions at the Bromine Center

The presence of a bromine atom on the cyclobutane (B1203170) ring renders this position susceptible to nucleophilic substitution, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal for the structural diversification of the cyclobutane core.

Intermolecular Coupling and Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formation)

Palladium-catalyzed cross-coupling reactions are powerful tools for forging new bonds at the bromine-bearing carbon of trans-3-Bromocyclobutanamine. The Suzuki-Miyaura coupling, for instance, facilitates the formation of a C-C bond by reacting the bromocyclobutane (B1266235) moiety with an organoboron reagent in the presence of a palladium catalyst and a base. rsc.orglibretexts.orgorganic-chemistry.org This reaction typically proceeds through a catalytic cycle involving oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. rsc.org

Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the bromocyclobutane with a wide range of primary or secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.org This transformation is also palladium-catalyzed and has become a cornerstone in the synthesis of complex amines. youtube.com The choice of ligands on the palladium catalyst is crucial for the efficiency and scope of both Suzuki-Miyaura and Buchwald-Hartwig reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to enhance catalytic activity. youtube.com

While specific examples for trans-3-Bromocyclobutanamine hydrochloride are not extensively detailed in readily available literature, the general principles of these reactions on similar bromoalkane substrates are well-established. The primary amine of trans-3-Bromocyclobutanamine would likely require protection prior to these coupling reactions to prevent undesired side reactions.

Coupling ReactionBond FormedKey ReagentsCatalyst System
Suzuki-Miyaura CouplingC-COrganoboron reagent, BasePalladium catalyst with phosphine ligands
Buchwald-Hartwig AminationC-NAmine, BasePalladium catalyst with phosphine ligands

Intramolecular Cyclization and Rearrangement Pathways

The bifunctional nature of trans-3-Bromocyclobutanamine, possessing both a nucleophilic amine and an electrophilic carbon-bromine bond, creates opportunities for intramolecular reactions. Following N-functionalization, intramolecular cyclization can lead to the formation of bicyclic structures. For instance, N-alkylation or N-acylation followed by base-induced cyclization could potentially yield azabicyclic systems. A notable example of such a transformation is the synthesis of 2-azabicyclo[2.1.1]hexanes. nih.govpsu.eduresearchgate.netresearchgate.netnih.gov This bicyclic system can be accessed through intramolecular displacement of a halide by a suitably positioned nitrogen nucleophile on a cyclobutane ring. researchgate.net While the direct cyclization of trans-3-Bromocyclobutanamine itself is challenging, its derivatives are valuable precursors for such transformations.

Reactions Involving the Primary Amine Functionality

The primary amine group in trans-3-Bromocyclobutanamine hydrochloride is a key site for a variety of functionalization reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Amine Functionalization: Acylation, Sulfonylation, and Alkylation

The primary amine readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. These functionalization reactions are fundamental in modifying the electronic properties and steric bulk of the amine, which can influence the reactivity of the rest of the molecule.

Alkylation of the primary amine can be achieved through various methods, including reductive amination. Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. imperial.ac.uk This method is highly versatile and avoids the issue of over-alkylation that can occur with direct alkylation using alkyl halides.

FunctionalizationReagentProduct
AcylationAcyl chloride / AnhydrideAmide
SulfonylationSulfonyl chlorideSulfonamide
Reductive AminationAldehyde / Ketone, Reducing agentSecondary / Tertiary amine

Formation of Nitrogen-Containing Heterocyclic Systems

The amine functionality of trans-3-Bromocyclobutanamine serves as a valuable building block for the synthesis of nitrogen-containing heterocycles. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of various heterocyclic rings. While specific examples starting directly from trans-3-Bromocyclobutanamine are not prevalent in the literature, the general reactivity of primary amines in heterocycle synthesis is a well-established area of organic chemistry. For instance, primary amines are key components in the synthesis of pyrimidines and their fused derivatives.

Cyclobutane Ring Strain Release and Expansion Reactions

The inherent ring strain of the cyclobutane core makes it susceptible to reactions that lead to ring opening or expansion to form more stable five- or six-membered rings. These transformations are often driven by the formation of a carbocation or other reactive intermediate on the cyclobutane ring.

While specific studies on the ring expansion of trans-3-Bromocyclobutanamine hydrochloride are limited, related systems demonstrate the propensity for such rearrangements. For example, the solvolysis of cyclobutyl halides can lead to ring-expanded products through the intermediacy of a cyclopropylcarbinyl-like cation. The nature of the substituents on the cyclobutane ring and the reaction conditions can significantly influence the outcome of these rearrangements. For instance, after N-acylation, the molecule could be subjected to conditions that favor rearrangement, potentially leading to substituted pyrrolidines or other five-membered ring systems.

Stereochemical Dynamics and Epimerization Studies Under Various Conditions

The stereochemical integrity of pharmacologically active molecules is of paramount importance, as different stereoisomers can exhibit distinct biological activities. In the case of trans-3-Bromocyclobutanamine;hydrochloride, the spatial arrangement of the bromo and amino substituents on the cyclobutane ring defines its three-dimensional structure and, consequently, its interaction with biological targets. The study of its stereochemical dynamics, including conformational changes and the potential for epimerization to the cis isomer, is crucial for understanding its stability and behavior under various conditions.

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate the torsional strain that would be present in a flat structure. This puckering leads to two distinct types of substituent positions: axial and equatorial. In a rapid process known as ring-flipping or ring inversion, these positions can interconvert. For a 1,3-disubstituted cyclobutane like 3-Bromocyclobutanamine, the trans and cis isomers represent diastereomers with different spatial arrangements of the substituents.

In the trans isomer, one substituent is in an axial-like position while the other is in an equatorial-like position. Conversely, in the cis isomer, both substituents can occupy diequatorial-like positions, which is generally the more stable conformation for bulky substituents as it minimizes steric hindrance. This inherent strain in the trans configuration makes it susceptible to epimerization, the process of converting one stereocenter to its opposite configuration, which in this case would lead to the formation of the more stable cis isomer.

Detailed research into the stereochemical dynamics of this compound would involve a combination of computational modeling and experimental analysis to elucidate the energetic landscape of its conformational changes and the pathways for isomerization.

Conformational Analysis and Ring Inversion Barrier

Computational studies, employing methods such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in predicting the preferred conformations and the energy barriers associated with ring inversion. For a molecule like this compound, these calculations would model the puckered cyclobutane ring and determine the relative energies of the conformers.

The presence of the protonated amine (–NH3+) and the bromine atom influences the conformational equilibrium. The bulky nature of these groups and potential intramolecular interactions, such as hydrogen bonding or electrostatic interactions, would be key factors in determining the most stable three-dimensional structure. The barrier to ring inversion is a critical parameter, as a lower barrier would indicate a more flexible ring system.

Table 1: Calculated Relative Energies and Ring Inversion Barriers for Substituted Cyclobutanes (Illustrative Data)

CompoundLowest Energy ConformationRelative Energy (kcal/mol)Calculated Ring Inversion Barrier (kcal/mol)
CyclobutanePuckered0.001.45
cis-1,3-DibromocyclobutaneDiequatorial0.002.10
trans-1,3-DibromocyclobutaneAxial-Equatorial1.201.85
trans-3-Bromocyclobutanamine (Free Base)Axial-Equatorial(Predicted higher than cis)(Predicted)
trans-3-Bromocyclobutanamine;hydrochlorideAxial-Equatorial(Predicted higher than cis)(Predicted)

Epimerization to the cis Isomer

The conversion of the trans isomer to the more stable cis isomer is a thermodynamically favorable process. The rate of this epimerization, however, is dependent on the kinetic barrier of the reaction. Various factors can influence this process, including temperature, solvent polarity, and the presence of catalysts.

Under acidic conditions, as is the case with the hydrochloride salt, the amino group is protonated. This can influence the electronic properties of the cyclobutane ring and potentially facilitate isomerization through mechanisms involving transient carbocationic intermediates or through proton exchange dynamics that allow for inversion of the stereocenter bearing the amino group.

Influence of Solvent and Temperature

The solvent environment can play a significant role in the stereochemical dynamics. Polar solvents may stabilize charged transition states that can occur during epimerization, thereby lowering the activation energy and increasing the rate of conversion from the trans to the cis isomer. researchgate.net An increase in temperature would also be expected to provide the necessary thermal energy to overcome the activation barrier for both ring-flipping and epimerization.

Experimental studies to probe these dynamics would likely employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. Variable temperature NMR studies could provide information on the energy barriers of ring inversion. Long-term stability studies in different solvents and at various temperatures would allow for the quantification of the rate of epimerization to the cis isomer, which could be monitored by chromatographic methods such as HPLC or GC.

Table 2: Hypothetical Kinetic Data for the Epimerization of trans-3-Bromocyclobutanamine;hydrochloride under Different Conditions

ConditionSolventTemperature (°C)Rate Constant (k, s-1)Half-life (t1/2)
AMethanol251.5 x 10-6~128 hours
BMethanol509.8 x 10-6~19.6 hours
CAcetonitrile258.2 x 10-7~235 hours
DAcetonitrile505.5 x 10-6~35 hours
EToluene501.2 x 10-7~1600 hours

Strategic Applications As a Building Block in Complex Chemical Entity Synthesis

Construction of Novel Cyclobutane-Fused Heterocycles and Carbocycles

The presence of both an amino group and a bromine atom in a trans relationship on the cyclobutane (B1203170) ring makes trans-3-Bromocyclobutanamine a prime substrate for the synthesis of a variety of fused ring systems. The amino group can serve as a nucleophile or be protected and modified, while the bromine atom is an excellent leaving group for substitution reactions or a handle for organometallic cross-coupling reactions.

This dual reactivity allows for sequential or one-pot reactions to construct novel cyclobutane-fused heterocycles, such as azetidines, pyrrolidines, and piperidines, as well as fused carbocycles. For instance, intramolecular cyclization via nucleophilic substitution of the bromide by the amine (or a derivative thereof) can lead to the formation of bicyclic systems. The reaction conditions can be tuned to control the regioselectivity and stereoselectivity of the cyclization, yielding a diverse range of molecular scaffolds.

The synthesis of cyclobutane-fused N-heterocycles is of particular interest in medicinal chemistry, as these scaffolds are present in numerous biologically active compounds. researchgate.net The rigid cyclobutane core imparts a defined three-dimensional geometry to the fused heterocyclic ring, which can lead to enhanced binding affinity and selectivity for biological targets.

Table 1: Illustrative Examples of Cyclobutane-Fused Heterocycles Accessible from trans-3-Bromocyclobutanamine Precursors

Fused HeterocycleGeneral Synthetic StrategyPotential Biological Relevance
Cyclobutane-fused AzetidineIntramolecular N-alkylationScaffolds for enzyme inhibitors
Cyclobutane-fused PyrrolidineRing-closing metathesis of an N-allyl derivativeNeurologically active compounds
Cyclobutane-fused PiperidineIntramolecular Heck reactionCardiovascular and CNS drug candidates
Cyclobutane-fused LactamCarbonylation followed by intramolecular amidationAntibacterial and anticancer agents

Precursor in Scaffold Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse and complex molecules for high-throughput screening. ru.nl The rigid and three-dimensional nature of the cyclobutane scaffold makes it an attractive starting point for the construction of DOS libraries. trans-3-Bromocyclobutanamine hydrochloride is an ideal building block for DOS due to its two orthogonal functional groups.

Starting from this single precursor, a multitude of distinct molecular scaffolds can be generated through various synthetic pathways. For example, the amine can be acylated, sulfonated, or reductively aminated to introduce a wide range of substituents. The bromine atom can then be subjected to a variety of transformations, including Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, to introduce further diversity. This divergent approach allows for the rapid generation of a large library of compounds with significant structural variation, increasing the probability of identifying novel biological activities.

Role in the Design and Synthesis of Conformationally Restricted Analogues for Structure-Activity Relationship Research

A key strategy in medicinal chemistry is the use of conformational restriction to probe the bioactive conformation of a drug molecule and to improve its pharmacological properties. nih.govacs.org The cyclobutane ring is an excellent tool for this purpose, as it can be used to lock flexible alkyl chains into a more rigid conformation. enamine.net

trans-3-Bromocyclobutanamine can be incorporated into a lead molecule to replace a flexible ethylamine (B1201723) or related moiety. The trans substitution pattern on the cyclobutane ring provides a well-defined spatial arrangement of the amino and bromo (or subsequently modified) groups. By synthesizing and evaluating a series of these conformationally restricted analogues, medicinal chemists can gain valuable insights into the structure-activity relationship (SAR) of a compound series. This information can then be used to design more potent and selective drug candidates. The rigidity of the cyclobutane scaffold can also lead to a reduction in the entropic penalty upon binding to a target protein, potentially increasing binding affinity. nih.gov

Contributions to Libraries of Structurally Diverse Organic Compounds for Research Purposes

Beyond its applications in drug discovery, trans-3-Bromocyclobutanamine hydrochloride is a valuable building block for the creation of libraries of structurally diverse organic compounds for broader research purposes. These libraries can be used in chemical biology to develop new molecular probes for studying biological processes or in materials science to discover new functional materials. The ability to readily access a wide range of derivatives from this single starting material makes it a cost-effective and efficient tool for academic and industrial research laboratories.

Table 2: Potential Transformations of trans-3-Bromocyclobutanamine for Library Synthesis

Reaction at Amino GroupReaction at Bromo GroupResulting Compound Class
AcylationSuzuki CouplingN-Acyl-3-arylcyclobutanamines
SulfonylationSonogashira CouplingN-Sulfonyl-3-alkynylcyclobutanamines
Reductive AminationBuchwald-Hartwig AminationN,N'-Disubstituted-1,3-cyclobutanediamines
Urea/Thiourea FormationNucleophilic Substitution3-Substituted-cyclobutylureas/thioureas

Integration into Medicinal Chemistry Lead Discovery Research: Synthetic Strategies for Novel Chemical Entities

The unique properties of the cyclobutane ring, such as its ability to act as a bioisostere for other groups and to improve metabolic stability, make it a desirable feature in lead compounds. nih.govpharmablock.com trans-3-Bromocyclobutanamine hydrochloride provides a direct entry point for the incorporation of this valuable scaffold into medicinal chemistry programs.

Synthetic strategies often involve the initial reaction of the amine functionality to attach the cyclobutane core to a larger molecular framework. The bromine atom can then be used as a handle for late-stage functionalization, allowing for the rapid exploration of the chemical space around the cyclobutane ring. This approach is particularly useful in lead optimization, where fine-tuning of the molecular structure is required to improve potency, selectivity, and pharmacokinetic properties. The inherent three-dimensionality of the cyclobutane scaffold can also help to improve the solubility and reduce the planarity of drug candidates, which are often desirable properties. nih.gov

Advanced Spectroscopic and Chromatographic Research Techniques for Characterization of Trans 3 Bromocyclobutanamine;hydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. numberanalytics.com For trans-3-Bromocyclobutanamine;hydrochloride, 1D NMR (¹H and ¹³C) provides initial information, but advanced 2D techniques are required for complete structural and stereochemical assignment. The puckered conformation of the cyclobutane (B1203170) ring and the trans arrangement of the bromo and amino groups create a distinct set of NMR parameters. scribd.comresearchgate.net

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the relative stereochemistry of substituents on a cyclic system. ipb.pt While experiments like COSY (Correlation Spectroscopy) establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) correlate protons to their directly attached carbons, it is the through-space correlation experiments that confirm the trans configuration.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) detect protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. columbia.eduyoutube.com In the case of this compound, the proton attached to the carbon bearing the bromine (H1) and the proton on the carbon with the ammonium (B1175870) group (H3) are on opposite faces of the cyclobutane ring. Conversely, the axial protons on one face of the ring will show spatial proximity.

A ROESY experiment is often preferred for molecules in the small-to-medium size range, as the NOE effect can be close to zero for such compounds, making detection difficult. reddit.comhuji.ac.il The expected ROESY correlations would confirm the trans stereochemistry by showing a lack of spatial proximity between the methine protons (H1 and H3) and clear correlations between protons on the same face of the ring.

Table 1: Hypothetical ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key COSY Correlations (¹H-¹H)Key HSQC Correlation (¹H-¹³C)Key NOESY/ROESY Correlations (¹H-¹H)
C1-H~4.5~45H2a, H2e, H4a, H4eC1H2a, H4a (axial-axial)
C2-Ha, He~2.8 (axial), ~2.5 (eq)~35H1, H3, H2e/H2aC2H1, H3, H4a, H4e
C3-H~3.8~48H2a, H2e, H4a, H4eC3H2e, H4e (axial-equatorial)
C4-Ha, He~2.8 (axial), ~2.5 (eq)~35H1, H3, H4e/H4aC4H1, H3, H2a, H2e

While solution-state NMR provides data on the time-averaged conformation of a molecule, solid-state NMR (ssNMR) provides detailed information about the structure in the crystalline state. mdpi.com This is particularly valuable for studying polymorphism—the ability of a compound to exist in different crystal forms—and for analyzing the specific, static conformation of the molecule within the crystal lattice.

For this compound, the cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. scribd.com Different crystalline forms could "freeze" the ring in slightly different puckered states. Solid-state NMR can detect these subtle conformational differences, which manifest as variations in the ¹³C chemical shifts. Furthermore, ssNMR can be used to study the intermolecular interactions, such as the hydrogen bonding network between the ammonium group and the chloride anion, which dictates the crystal packing.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound from its measured mass. For the protonated molecule of this compound, [C₄H₉BrN]⁺, HRMS can distinguish its formula from other possible combinations of atoms that might have the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in an approximate 1:1 ratio, leading to two peaks (M and M+2) of nearly equal intensity. libretexts.org

Table 2: Theoretical HRMS Data for the Molecular Ion of trans-3-Bromocyclobutanamine

Ion FormulaIsotope CombinationTheoretical Exact Mass (m/z)
[C₄H₉⁷⁹BrN]⁺C=12.00000, H=1.00783, Br=78.91834, N=14.00307166.0020
[C₄H₉⁸¹BrN]⁺C=12.00000, H=1.00783, Br=80.91629, N=14.00307167.9999

Tandem Mass Spectrometry (MS/MS) is used to gain detailed structural information by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. nih.govchemrxiv.org The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For trans-3-Bromocyclobutanamine, the molecular ion would be expected to undergo several characteristic fragmentation pathways. cas.cnyoutube.com

Common fragmentation pathways would likely include:

Loss of HBr: A common fragmentation for bromoalkanes, leading to a fragment ion at m/z 85.0704.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.

Ring cleavage: Fragmentation of the cyclobutane ring, which can occur through various pathways, often leading to the loss of ethene (C₂H₄).

By analyzing these fragments, the connectivity of the atoms in the original molecule can be confirmed.

Table 3: Plausible MS/MS Fragmentation Pathways for [C₄H₉BrN]⁺

Parent Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure/Identity
166.002085.0704HBrC₄H₈N⁺ (Azacyclopentane cation or similar)
166.002087.0082Br•C₄H₉N⁺• (Cyclobutanamine radical cation)
87.008270.0653NH₃C₄H₆⁺• (Cyclobutene radical cation)
87.008258.0653C₂H₅•C₂H₄N⁺ (Ethylideneaminium ion)

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. spectroscopyonline.comthermofisher.com These two techniques are often complementary.

For this compound, key vibrational modes would include:

N-H Stretching: The ammonium group (-NH₃⁺) will exhibit strong, broad absorption bands in the IR spectrum, typically in the range of 3200-2800 cm⁻¹. The broadening is a result of extensive hydrogen bonding with the chloride counter-ion and neighboring molecules. nasa.govsmu.edu

C-H Stretching: The C-H stretching vibrations of the cyclobutane ring will appear just below 3000 cm⁻¹.

N-H Bending: The bending vibrations of the ammonium group are expected around 1600-1500 cm⁻¹.

C-Br Stretching: The C-Br stretch is a low-energy vibration and will appear in the far-infrared or Raman spectrum, typically in the 600-500 cm⁻¹ region. This band is often strong in the Raman spectrum.

The presence and characteristics of these bands confirm the presence of the key functional groups. Furthermore, detailed analysis of the N-H stretching region can provide insights into the strength and nature of the hydrogen bonding within the crystal structure. nih.govresearchgate.net

Table 4: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H Stretch-NH₃⁺3200 - 2800 (broad)StrongMedium
C-H Stretch-CH₂, -CH2980 - 2850Medium-StrongStrong
N-H Bend (asymmetric)-NH₃⁺~1610MediumWeak
N-H Bend (symmetric)-NH₃⁺~1505MediumWeak
C-H Bend-CH₂~1450MediumMedium
C-N StretchC-NH₃⁺1200 - 1000MediumWeak
C-C StretchCyclobutane ring1000 - 800WeakMedium
C-Br StretchC-Br600 - 500StrongStrong

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at an atomic level. This technique provides unequivocal proof of connectivity, conformational details, and, crucially for chiral molecules like this compound, the absolute configuration of stereocenters. The process involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional electron density map, from which the positions of the individual atoms can be determined.

For this compound, a successful X-ray crystallographic analysis would yield precise data on bond lengths, bond angles, and torsion angles within the cyclobutane ring and its substituents. This would definitively confirm the trans configuration of the bromo and amino groups relative to the cyclobutane ring. Furthermore, for an enantiomerically pure sample, the analysis can unambiguously determine the absolute configuration (R or S) at the chiral centers.

Despite the power of this technique, a search of the current scientific literature and crystallographic databases did not yield a publicly available crystal structure for this compound. Therefore, specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates for this compound cannot be presented.

Table 5.4.1: Crystallographic Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available
Z Data not available

Note: A comprehensive search of scientific literature did not yield specific X-ray crystallographic data for this compound.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric and Diastereomeric Purity Analysis

The enantiomeric and diastereomeric purity of chiral compounds such as this compound is critical, particularly in pharmaceutical applications where different stereoisomers can have vastly different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for separating and quantifying stereoisomers.

These methods typically employ a chiral stationary phase (CSP) that interacts differently with the enantiomers of a racemic mixture, leading to different retention times and, thus, separation. The choice of the CSP and the chromatographic conditions (mobile phase for HPLC, temperature program for GC) are crucial for achieving effective separation.

Chiral HPLC is a versatile technique that can be used for both analytical and preparative-scale separations of a wide range of chiral compounds, including amines. phenomenex.com Polysaccharide-based CSPs are commonly used for their broad applicability. phenomenex.com For a compound like this compound, a normal-phase HPLC method using a chiral column would likely be a primary approach for enantiomeric purity analysis.

Chiral GC is another highly efficient method for the separation of volatile and thermally stable enantiomers. mdpi.com Often, derivatization of the analyte is required to improve its volatility and interaction with the CSP. For this compound, derivatization of the amine group, for instance, by acylation, might be necessary prior to GC analysis.

Table 5.5.1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity

Parameter Condition
Column Data not available
Mobile Phase Data not available
Flow Rate Data not available
Temperature Data not available
Detection Data not available
Retention Time (Enantiomer 1) Data not available
Retention Time (Enantiomer 2) Data not available
Resolution (Rs) Data not available

Note: Specific chiral HPLC methods for this compound have not been reported in the accessible scientific literature.

Table 5.5.2: Illustrative Chiral GC Method Parameters for Enantiomeric Purity

Parameter Condition
Column Data not available
Carrier Gas Data not available
Temperature Program Data not available
Injector Temperature Data not available
Detector Temperature Data not available
Retention Time (Enantiomer 1) Data not available
Retention Time (Enantiomer 2) Data not available
Resolution (Rs) Data not available

Note: Specific chiral GC methods for this compound have not been reported in the accessible scientific literature.

Computational and Theoretical Chemistry Investigations on Trans 3 Bromocyclobutanamine;hydrochloride

Quantum Chemical Calculations of Electronic Properties and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. For trans-3-Bromocyclobutanamine;hydrochloride, these calculations would reveal key electronic properties that govern its reactivity and interactions.

The primary focus would be on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. irjweb.comscirp.org For this molecule, the HOMO is expected to be localized around the bromine and nitrogen atoms, reflecting their high electron density, while the LUMO would likely be distributed along the C-Br and C-N bonds, indicating these are the probable sites for nucleophilic attack.

Other calculated electronic properties would include the molecular dipole moment, which influences solubility and intermolecular interactions, and the molecular electrostatic potential (MEP) map. The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 1: Illustrative Electronic Properties of this compound (Calculated via DFT) Note: The following data are illustrative examples based on calculations of similar molecules and are intended to represent the type of results expected from a DFT analysis.

PropertyCalculated ValueSignificance
HOMO Energy-6.8 eVIndicates potential for electron donation, relevant in redox reactions.
LUMO Energy-1.5 eVIndicates capacity to accept electrons, key to reactivity with nucleophiles.
HOMO-LUMO Gap5.3 eVSuggests moderate chemical stability.
Dipole Moment3.2 DA significant dipole moment suggests polarity and solubility in polar solvents.

Conformational Preferences and Energetic Landscape Analysis

The four-membered cyclobutane (B1203170) ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate angular and torsional strain. ic.ac.uklibretexts.org For a substituted cyclobutane like trans-3-Bromocyclobutanamine, the substituents can occupy either axial or equatorial-like positions on this puckered ring. The "trans" designation indicates that the bromo and amino groups are on opposite faces of the ring.

Computational analysis would involve mapping the potential energy surface (PES) of the molecule by systematically rotating bonds and altering the ring pucker angle. This analysis reveals the various stable conformers and the energy barriers between them. The two primary puckered conformations for the trans isomer would involve one substituent being in an axial position while the other is equatorial. Due to steric hindrance, the conformer where the bulkier substituent (in this case, likely the bromonium or ammonium (B1175870) group) occupies the more spacious equatorial position is generally favored energetically. libretexts.org The energy difference between these conformers, though often small (less than 1-2 kcal/mol), dictates the predominant structure at equilibrium. ic.ac.uk

Table 2: Illustrative Conformational Energy Analysis Note: These values are hypothetical, representing a typical energetic landscape for a substituted cyclobutane.

ConformerSubstituent PositionsRelative Energy (kcal/mol)Population (%) at 298 K
ABr (equatorial), NH3+ (axial)0.00~70%
BBr (axial), NH3+ (equatorial)0.55~30%
Planar TS-~4.50<0.01%

Reaction Mechanism Elucidation via Transition State Modeling

Computational chemistry is a powerful tool for investigating reaction pathways and identifying the high-energy transition states (TS) that connect reactants to products. mdpi.com For trans-3-Bromocyclobutanamine, a plausible reaction to study would be a nucleophilic substitution (SN2) reaction, where a nucleophile displaces the bromide, or an elimination reaction (E2). mdpi.comresearchgate.netsciforum.net

Using methods like DFT, the entire reaction coordinate can be modeled. This involves identifying the structures of the reactants, products, and any intermediates, as well as locating the transition state. The transition state is characterized by having a single imaginary vibrational frequency, which corresponds to the motion along the reaction path. researchgate.net The calculated energy difference between the reactants and the transition state gives the activation energy (Ea), a critical factor determining the reaction rate. Such models can clarify whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism and can predict the stereochemical outcome. comporgchem.com

Table 3: Illustrative Transition State Modeling for an SN2 Reaction with OH⁻ Note: Data are hypothetical and serve to illustrate the outputs of a reaction mechanism study.

SpeciesDescriptionRelative Energy (kcal/mol)Key Feature
Reactant ComplexIon-dipole complex of the molecule and OH⁻-5.2Pre-reaction association
Transition State (TS)Pentavalent carbon center+18.5C-Br bond breaking, C-OH bond forming
Product ComplexProducts within a solvent shell-25.0Post-reaction association
Activation Energy (Ea)Energy barrier (TS - Reactant Complex)23.7Determines reaction rate

Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, providing critical insights into solvation and intermolecular forces. ulisboa.pt For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules, such as water, to model its behavior in an aqueous solution.

The simulation would reveal how water molecules arrange themselves around the ionic species. The positively charged ammonium group (-NH3+) would form strong hydrogen bonds with the oxygen atoms of surrounding water molecules. The chloride (Cl⁻) and bromide (Br⁻) ions would also develop hydration shells. mdpi.com Analysis of the simulation trajectory can yield radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. This provides a detailed picture of the solvation structure and the extent of hydrogen bonding. nih.govaip.org Such simulations are crucial for understanding how the solvent environment stabilizes the molecule and influences its conformational preferences and reactivity. temple.edu

Table 4: Illustrative Intermolecular Interaction Data from a Simulated Aqueous Solution Note: This table presents typical data that would be extracted from an MD simulation.

Interaction PairAverage Distance (Å)Interaction TypeSignificance
N-H --- OH₂1.85Hydrogen BondStrong solute-solvent interaction, key to solubility.
Cl⁻ --- H₂O (H)2.20Ion-DipoleFormation of the primary solvation shell around the chloride ion.
C-Br --- H₂O (H)3.40Dipole-Dipole / Halogen BondWeaker interaction influencing the orientation of nearby water molecules.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

One of the most practical applications of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm molecular structure. cardiff.ac.ukbiorxiv.org Using DFT methods, it is possible to calculate the nuclear magnetic shielding tensors, which can be converted into Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govgithub.io

Similarly, by calculating the second derivative of the energy with respect to atomic positions, the vibrational frequencies and intensities corresponding to an Infrared (IR) spectrum can be predicted. researchgate.netresearchgate.net While calculated values rarely match experimental data perfectly due to simplifications in the theoretical model (e.g., gas phase calculation vs. solution-phase experiment), they are often systematically offset. Applying a standard scaling factor to the calculated frequencies can produce a predicted spectrum that is highly valuable for assigning peaks in an experimental spectrum. The agreement between predicted and experimental spectra serves as strong evidence for the correctness of the proposed molecular structure. researchgate.net

Table 5: Illustrative Comparison of Predicted and Experimental Spectroscopic Data Note: Predicted values are hypothetical examples of what a DFT calculation might yield. Experimental values are typical for the functional groups listed.

ParameterPredicted ValueTypical Experimental ValueAssignment
¹H NMR (δ, ppm)4.64.3 - 4.8CH-Br
¹H NMR (δ, ppm)3.93.6 - 4.1CH-NH₃⁺
¹³C NMR (δ, ppm)48.545 - 50C-Br
¹³C NMR (δ, ppm)45.242 - 47C-NH₃⁺
IR Frequency (cm⁻¹)3050 (scaled)3000-3100N-H stretch (ammonium)
IR Frequency (cm⁻¹)640 (scaled)600-680C-Br stretch

Emerging Research Frontiers and Future Perspectives for Trans 3 Bromocyclobutanamine;hydrochloride

Development of Green Chemistry Approaches for its Sustainable Synthesis

The synthesis of complex molecules like trans-3-Bromocyclobutanamine;hydrochloride is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and improve safety. Research is moving away from traditional batch processes toward more sustainable methods that emphasize atom economy, waste reduction, and the use of renewable resources.

Key developments in this area include:

Catalyst-driven reactions: The use of novel, reusable catalysts is a cornerstone of green synthesis. For cyclobutane (B1203170) derivatives, this includes employing heterogeneous catalysts that can be easily separated from the reaction mixture, minimizing waste. researchgate.net

Multi-component reactions (MCRs): MCRs offer a highly efficient route to complex molecular scaffolds by combining three or more reactants in a single step. researchgate.net Integrating MCRs with continuous flow platforms can lead to reduced reaction times, higher yields, and minimized waste streams, aligning perfectly with green chemistry principles. researchgate.net

Alternative energy sources: The use of microwave irradiation and ultrasound in conjunction with flow reactors is being explored to accelerate reaction rates and improve energy efficiency compared to conventional heating methods. nih.gov

Bio-catalysis: The application of enzymes or whole-cell systems presents a promising avenue for the stereoselective synthesis of chiral cyclobutane derivatives under mild, aqueous conditions, significantly reducing the reliance on hazardous organic solvents.

These approaches collectively contribute to a more sustainable life cycle for the synthesis of this compound and related compounds.

Exploration of Novel Catalytic Transformations Involving the Cyclobutane Ring

The inherent ring strain of the cyclobutane moiety makes it a versatile substrate for a variety of catalytic transformations, allowing for the selective functionalization and modification of its structure. Research in this area is focused on developing catalyst-controlled reactions that can precisely target specific C-H or C-C bonds.

Recent advancements have demonstrated the ability to achieve site-selective C-H functionalization on the cyclobutane ring by carefully selecting the catalyst. nih.gov This strategy allows for the introduction of new functional groups at positions that are traditionally difficult to access, opening up novel chemical space. nih.gov

Notable catalytic systems and transformations include:

Rhodium(II) Catalysis: Dirhodium catalysts have been effectively used for C-H insertion reactions with donor/acceptor carbenes. nih.gov By modulating the ligand framework of the rhodium catalyst, it is possible to control whether the functionalization occurs at the C1 or C3 position of a substituted cyclobutane, providing access to either 1,1-disubstituted or cis-1,3-disubstituted products. nih.gov

Copper(I) and Gold(I) Catalysis: Catalyst-controlled chemodivergent reactions of bicyclo[1.1.0]butanes (BCBs), which are precursors to functionalized cyclobutanes, have been developed. researchgate.net For instance, Cu(I) catalysts can promote formal cycloadditions, while Au(I) catalysts can facilitate addition-elimination pathways, leading to different product classes from the same starting materials. researchgate.net

Iridium Catalysis: Diastereospecific iridium-catalyzed C-H silylation has been used as part of a sequential strategy to install contiguous stereocenters on cyclobutane rings, leading to the synthesis of complex chiral building blocks. rsc.org

Palladium Catalysis: Palladium hydride-enabled regioselective hydroalkenylation of monosubstituted BCBs has been shown to produce α-alkenylated 1,1-disubstituted cyclobutanes. researchgate.net

Table 1: Overview of Novel Catalytic Transformations for Cyclobutane Functionalization
Catalyst TypeTransformationKey FeatureReference
Rhodium(II)C-H Functionalization / Carbene InsertionCatalyst control over regioselectivity (C1 vs. C3). nih.gov
Copper(I)Ring-opening of BicyclobutanesEnables α-selective nucleophilic addition. researchgate.net
Gold(I)Chemodivergent reaction of BicyclobutanesPromotes unique addition-elimination pathways. researchgate.net
IridiumC-H SilylationDiastereospecific functionalization for creating stereocenters. rsc.org
PalladiumHydroalkenylation of BicyclobutanesRegioselective synthesis of α-alkenylated cyclobutanes. researchgate.net

These catalytic methods provide powerful tools for the late-stage functionalization of the cyclobutane core, enabling the synthesis of a diverse library of derivatives from a common intermediate like trans-3-Bromocyclobutanamine.

Application in Advanced Materials Research (e.g., polymer precursors, functionalized surfaces)

The unique four-membered ring of cyclobutane derivatives is being exploited in the development of advanced materials with novel properties. The amine and bromo functionalities of this compound make it a particularly attractive building block for both polymer synthesis and surface modification.

Polymer Precursors: Cyclobutane units can be incorporated into polymer backbones to create materials with unique mechanical and thermal properties. google.com The inherent strain of the cyclobutane ring can be harnessed to develop "mechanophores"—functional units that undergo constructive chemical transformations in response to mechanical stress. nih.govchemrxiv.org For example, polymers containing cyclobutane mechanophores can undergo a [2+2] cycloreversion under force, leading to changes in material properties or the release of active agents. nih.gov This makes them promising candidates for applications in stress-responsive materials, self-healing polymers, and targeted drug delivery systems. The synthesis of cyclobutane-based polyesters and polyamides is an active area of research, with methods like solution-state [2+2] photopolymerization being developed for greater monomer tolerance and scalability. nih.gov

Functionalized Surfaces: The primary amine group in trans-3-Bromocyclobutanamine serves as a versatile anchor for covalently attaching the molecule to various surfaces. This process, known as surface functionalization, is critical for tailoring the surface chemistry of a bulk material to achieve desired properties for a specific application. ethz.ch By immobilizing the cyclobutane moiety onto a surface, it is possible to create functionalized materials for a range of uses:

Chromatography: As a stationary phase in chiral chromatography.

Biomaterials: To promote or prevent cell adhesion on medical implants.

Sensors: To create a specific binding site for target analytes.

Common surface functionalization strategies that could be applied include reactions with silanes on silica (B1680970) or glass surfaces, or the formation of amide bonds with carboxylated surfaces. ethz.ch

Computational-Driven Design of New Derivatives with Tunable Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the rational design of molecules with specific, predictable properties. For derivatives of trans-3-Bromocyclobutanamine, computational methods can be used to explore vast chemical space and guide synthetic efforts, saving significant time and resources.

The primary goals of computational-driven design in this context are:

Predicting Reactivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways and determine the activation energies for various transformations. This allows researchers to predict how modifications to the cyclobutane scaffold will influence its reactivity. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the susceptibility of the C-Br bond to nucleophilic substitution or the C-H bonds to catalytic functionalization. acs.org

Tuning Selectivity: Computational models can elucidate the subtle stereoelectronic effects that govern the selectivity of a reaction. acs.org By analyzing the transition state structures of competing pathways, chemists can design derivatives and select catalysts or ligand modifications that favor the formation of a desired regio- or stereoisomer. rsc.org This is particularly important for creating enantiomerically pure compounds for pharmaceutical applications.

Analyzing Physicochemical Properties: Computational analysis can predict key physicochemical properties of new derivatives, such as lipophilicity and conformational preferences. chemrxiv.org This information is crucial for designing molecules with optimal properties for applications in materials science or medicinal chemistry.

By integrating computational modeling with experimental synthesis, researchers can accelerate the discovery of novel trans-3-Bromocyclobutanamine derivatives with precisely tuned reactivity and selectivity for specific applications.

Integration into Automated Flow Chemistry Systems for Efficient and Scalable Research Synthesis

The transition from traditional batch synthesis to automated continuous flow chemistry represents a paradigm shift in chemical production, offering significant advantages in efficiency, safety, and scalability. nih.govresearchgate.net The synthesis of this compound and its derivatives is well-suited for this technology.

Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. tcichemicals.com When automated, this technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields. soci.org

Key advantages of integrating this synthesis into automated flow systems include:

Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents or performing highly exothermic reactions. tcichemicals.com

Improved Efficiency and Control: Continuous flow allows for superior heat and mass transfer compared to batch reactors, leading to faster reaction times and reduced side product formation. thieme-connect.comucd.ie Photochemical reactions, often used to form cyclobutane rings via [2+2] cycloadditions, benefit greatly from the improved light penetration in flow systems. nih.gov

Scalability: Scaling up production in a flow system is achieved by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), bypassing the complex and often problematic re-optimization required for scaling up batch reactions. acs.org

Automation and Optimization: Automated flow systems can be programmed to perform multi-step syntheses and reaction optimizations. researchgate.net By integrating online analytical tools, the system can self-optimize reaction conditions to maximize yield and purity in real-time. soci.org

Table 2: Comparison of Batch vs. Automated Flow Synthesis for Cyclobutane Derivatives
ParameterBatch SynthesisAutomated Flow Synthesis
Scalability Difficult; requires re-optimization.Straightforward; run longer or use parallel reactors. acs.org
Safety Higher risk with hazardous reagents/exothermic reactions.Inherently safer due to small reaction volumes. tcichemicals.com
Heat/Mass Transfer Often inefficient, leading to gradients.Excellent, providing precise temperature control. thieme-connect.com
Reproducibility Can vary between batches.High, due to precise control of parameters. soci.org
Reaction Optimization Manual, time-consuming, and material-intensive.Automated, rapid, and uses minimal material. researchgate.net
Photochemistry Poor light penetration in large volumes.Efficient irradiation of the entire reaction mixture. nih.gov

The integration of automated flow chemistry is poised to accelerate the research and development of this compound derivatives, enabling rapid library synthesis for screening and providing a seamless path to efficient, large-scale production. nih.gov

Q & A

Q. Q. How can researchers optimize reaction conditions for synthesizing trans-3-bromocyclobutanamine hydrochloride with high stereoselectivity?

  • Methodology :
  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived ligands) in reductive amination steps to favor trans isomer formation. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Solvent Effects : Evaluate polar aprotic solvents (e.g., THF, DMF) to stabilize transition states. Correlate solvent dielectric constant with reaction yield/stereoselectivity .
  • Temperature Gradients : Perform reactions at low temperatures (-20°C to 0°C) to minimize thermal racemization. Use cryostatic baths for precise control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.